2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate 2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17903488
InChI: InChI=1S/C13H16N2O3S/c1-19-12-10(5-4-6-14-12)13(17)18-9-11(16)15-7-2-3-8-15/h4-6H,2-3,7-9H2,1H3
SMILES:
Molecular Formula: C13H16N2O3S
Molecular Weight: 280.34 g/mol

2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate

CAS No.:

Cat. No.: VC17903488

Molecular Formula: C13H16N2O3S

Molecular Weight: 280.34 g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate -

Specification

Molecular Formula C13H16N2O3S
Molecular Weight 280.34 g/mol
IUPAC Name (2-oxo-2-pyrrolidin-1-ylethyl) 2-methylsulfanylpyridine-3-carboxylate
Standard InChI InChI=1S/C13H16N2O3S/c1-19-12-10(5-4-6-14-12)13(17)18-9-11(16)15-7-2-3-8-15/h4-6H,2-3,7-9H2,1H3
Standard InChI Key IGTYDLLNRMDOGY-UHFFFAOYSA-N
Canonical SMILES CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CCCC2

Introduction

Chemical Identity and Structural Characterization

2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate is a synthetic organic compound belonging to the class of nicotinic acid derivatives. Its molecular formula is C₁₄H₁₈N₂O₃S, with a molecular weight of 294.37 g/mol. The structure comprises a nicotinic acid core esterified with a 2-oxo-2-(pyrrolidin-1-yl)ethanol moiety. Key features include:

  • A pyridine ring substituted with a methylthio (-SMe) group at the 2-position .

  • An ester linkage connecting the nicotinic acid to a secondary alcohol, which is further functionalized with a pyrrolidine ring via a ketone group .

The compound’s IUPAC name derives from its two primary components:

  • 2-(Methylthio)nicotinic acid: A heterocyclic carboxylic acid with a sulfur-containing substituent .

  • 2-Oxo-2-(pyrrolidin-1-yl)ethanol: A di-substituted ethanol derivative featuring a pyrrolidine ring and a ketone .

Synthesis and Reaction Pathways

The synthesis of 2-oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate involves multi-step reactions, often leveraging established methodologies for esterification and heterocyclic chemistry.

Key Synthetic Steps

  • Preparation of 2-(Methylthio)nicotinic Acid:

    • Synthesized via nucleophilic substitution on 2-chloronicotinic acid using sodium thiomethoxide .

    • Yield: ~85–90% .

    • Purity: ≥98% (HPLC) .

  • Synthesis of 2-Oxo-2-(pyrrolidin-1-yl)ethanol:

    • Achieved through condensation of pyrrolidine with ethyl glyoxylate, followed by reduction .

    • Conditions: Morpholine as a base, 30–60°C .

  • Esterification:

    • Coupling 2-(methylthio)nicotinic acid with 2-oxo-2-(pyrrolidin-1-yl)ethanol using DCC/HOBt or HATU .

    • Solvent: Dichloromethane or dimethylformamide .

    • Yield: 70–75% .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointEstimated 120–125°C (analogous esters)
SolubilitySoluble in DMSO, DMF; sparingly in H₂O
LogP (Partition Coefficient)~2.5 (predicted)Computational
StabilityStable under inert atmosphere; hydrolyzes in acidic/basic conditions

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the pyrrolidine or methylthio groups to optimize bioavailability .

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral variants .

  • Biological Screening: Evaluating anticancer and anti-inflammatory properties .

This compound exemplifies the intersection of heterocyclic and ester chemistry, offering a versatile scaffold for drug discovery and material science applications. Further research is warranted to unlock its full potential.

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